molecular formula C8H16O5 B2588351 CID 156588670 CAS No. 868156-46-1

CID 156588670

Cat. No.: B2588351
CAS No.: 868156-46-1
M. Wt: 192.211
InChI Key: KOGFZZYPPGQZFZ-BJNUKLAGSA-N
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Description

It is a biologically active C-glycoside that acts as an activator of glycosaminoglycans (GAGs) biosynthesis . This compound is significant in various scientific and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Pro-xylane involves several steps, including the reaction of specific precursors under controlled conditions. The detailed synthetic routes and reaction conditions are proprietary and often involve the use of catalysts and specific solvents to achieve high purity and yield .

Industrial Production Methods

Industrial production of (S)-Pro-xylane typically involves large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. The process may include steps such as purification, crystallization, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

(S)-Pro-xylane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Mechanism of Action

The mechanism of action of (S)-Pro-xylane involves its role as an activator of glycosaminoglycans (GAGs) biosynthesis. It interacts with specific molecular targets and pathways to enhance the production of GAGs, which are essential for maintaining the extracellular matrix and cellular functions . This action is particularly beneficial in skin care, where it helps improve skin hydration and elasticity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (S)-Pro-xylane include other C-glycosides and glycosaminoglycan activators. Some examples are:

Uniqueness

(S)-Pro-xylane is unique due to its specific stereochemistry, which influences its biological activity and effectiveness as a GAGs biosynthesis activator. This stereochemistry makes it more effective in certain applications compared to its enantiomers and other similar compounds .

Properties

InChI

InChI=1S/C8H12O5/c1-4(9)2-6-8(12)7(11)5(10)3-13-6/h8-12H,2-3H2,1H3/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUMXDSICLKTPRD-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[C](C[C]1C([C]([C](CO1)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C](C[C]1[C@@H]([C]([C](CO1)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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